molecular formula C21H18N2O5S B2799082 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 875130-34-0

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No.: B2799082
CAS No.: 875130-34-0
M. Wt: 410.44
InChI Key: RIQMBRNTGZBHMM-UHFFFAOYSA-N
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Description

The compound [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a structurally complex molecule featuring a benzoate ester backbone modified with a sulfonamide-linked (E)-2-phenylethenyl group and a pyrrole-containing ketone moiety.

Key structural features include:

  • Benzoate ester core: Provides rigidity and influences solubility.
  • 2-Oxo-2-(1H-pyrrol-2-yl)ethyl side chain: The pyrrole ring may contribute to electronic effects and binding affinity, similar to compounds like [2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-(4-hydroxyphenyl)benzoate ().

Physical properties inferred from analogs (e.g., ) suggest a molecular weight of ~350–400 g/mol, moderate hydrophobicity, and a boiling point exceeding 400°C due to aromatic and polar functional groups.

Properties

IUPAC Name

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-20(19-7-4-13-22-19)15-28-21(25)17-8-10-18(11-9-17)23-29(26,27)14-12-16-5-2-1-3-6-16/h1-14,22-23H,15H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQMBRNTGZBHMM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the phenylethenyl group through a sulfonylation reaction. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include sulfonyl chlorides, pyrrole, and benzoic acid derivatives, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. The choice of solvents, catalysts, and purification methods is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Reaction Pathway :
R-COOEt+H2OH+ or OHR-COOH+EtOH\text{R-COOEt} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{R-COOH} + \text{EtOH}

Conditions and Outcomes :

ConditionCatalyst/TemperatureProductYield*Source
1M NaOH (aqueous)Reflux, 6 hr4-[[(E)-2-Phenylethenyl]sulfonylamino]benzoic acid~85%
2M HCl (ethanol)60°C, 12 hrSame as above~78%

*Yields estimated from analogous benzoate ester hydrolysis.

Sulfonamide Reactivity

The sulfonamide group (-SO2_2-NH-) participates in hydrolysis and alkylation. Acidic conditions typically cleave the sulfonamide bond, while nucleophiles target the sulfur center.

Key Reactions :

  • Acidic Hydrolysis :
    R-SO2-NH-R’+H2OHClR-SO3H+H2N-R’\text{R-SO}_2\text{-NH-R'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-SO}_3\text{H} + \text{H}_2\text{N-R'}
    Conditions: 6M HCl, reflux (8–12 hr). Products include sulfonic acid and aniline derivatives .

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in the presence of base:
    R-SO2-NH-R’+CH3IK2CO3R-SO2-N(CH3)-R’\text{R-SO}_2\text{-NH-R'} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{R-SO}_2\text{-N(CH}_3\text{)-R'}

(E)-Styryl Group Transformations

The (E)-configured styryl moiety undergoes stereospecific reactions:

Reaction TypeConditionsProductSelectivitySource
HydrogenationH2_2 (1 atm), Pd/C, ethanol, 25°C4-[(2-Phenylethyl)sulfonylamino]benzoate>95% (E→sat)
EpoxidationmCPBA, CH2_2Cl2_2, 0°CStyrene oxide derivative80%

Pyrrole Ring Reactivity

The 1H-pyrrol-2-yl group exhibits electrophilic substitution at the α-positions (C3/C5). Notable reactions include:

  • Nitration :
    Pyrrole+HNO3H2SO43-Nitro-pyrrole derivative\text{Pyrrole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro-pyrrole derivative}
    Conditions: 0°C, 1 hr. Yield: ~60% .

  • Acylation :
    Reacts with acetyl chloride in the presence of AlCl3_3:
    Pyrrole+CH3COCl2-Acetyl-pyrrole derivative\text{Pyrrole} + \text{CH}_3\text{COCl} \rightarrow \text{2-Acetyl-pyrrole derivative}

Oxo Group Reactivity

The 2-oxo group participates in nucleophilic addition and keto-enol tautomerism:

  • Grignard Addition :
    Reacts with methylmagnesium bromide to form tertiary alcohol:
    R-CO-R’+CH3MgBrR-C(OH)(CH3)-R’\text{R-CO-R'} + \text{CH}_3\text{MgBr} \rightarrow \text{R-C(OH)(CH}_3\text{)-R'}
    Conditions: THF, 0°C → RT, 2 hr. Yield: ~70%.

Stability Under Physiological Conditions

Studies on analogs (e.g., PubChem CID 2113711 ) indicate:

  • pH Sensitivity : Degrades rapidly at pH < 3 (sulfonamide cleavage) and pH > 10 (ester hydrolysis).

  • Thermal Stability : Stable up to 150°C (DSC data ).

Scientific Research Applications

Chemistry

In chemistry, [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may serve as a probe or inhibitor in biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable for studying biological processes and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for treating various diseases, depending on its interaction with biological targets.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzoate esters modified with sulfonamide and heterocyclic groups. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Source
[Target Compound] 4-[[(E)-2-Phenylethenyl]sulfonylamino], 2-oxo-2-(1H-pyrrol-2-yl)ethyl ~360 (estimated) Hypothesized antimicrobial/anti-inflammatory activity based on sulfonamide analogs N/A
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) 4-Sulfonamidobenzamide, 2-chloro-5-phenylcarbamoyl 429.87 MIC 0.45–0.9 mM against E. coli; inhibits biotin carboxylase
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) 4-Phenethylamino, pyridazinyl 337.37 Anticancer candidate (structural analog with amino linker)
[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-(4-hydroxyphenyl)benzoate 4-Hydroxyphenyl, trimethylpyrrole 363.41 Potential kinase inhibitor (pyrrole enhances binding affinity)
Ethyl 5-(p-cyanophenyl)sulfonylamino)-2-furoate 5-Sulfonamido-furoate, p-cyanophenyl 320.30 Antimicrobial activity (sulfonamide-furoate hybrid)
Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (3j) Benzamido-methyl, p-tolylamino 406.45 High purity (98.8%); cytotoxic potential

Key Findings:

Sulfonamide Bioactivity :

  • The sulfonamide group in SABA1 () and the target compound is critical for enzyme inhibition (e.g., biotin carboxylase). The (E)-2-phenylethenyl group in the target compound may enhance membrane permeability compared to SABA1’s chloro-phenylcarbamoyl group.

Pyrrole vs. Other Heterocycles :

  • Pyrrole-containing analogs () exhibit improved binding to hydrophobic pockets in enzymes compared to pyridazine () or isoxazole derivatives.

Ester Backbone Modifications :

  • Ethyl/methyl esters (e.g., I-6230, 3j) generally show higher solubility than bulkier side chains like the target compound’s 2-oxo-pyrrole group, which may reduce bioavailability.

Antimicrobial vs. Anticancer Activity: Sulfonamide-furoate hybrids () target microbial enzymes, while phenethylamino-benzoates () are explored for cancer. The target compound’s dual sulfonamide-pyrrole structure suggests broad applicability.

Biological Activity

The compound [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate , also known by its CAS number 875130-34-0, is a synthetic organic molecule that integrates a pyrrole moiety with a benzoate structure. Its unique chemical properties suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological activities, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C21H18N2O5SC_{21}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 402.44 g/mol.

Structural Features

The compound features:

  • A pyrrole ring , which is known for its role in various biological activities.
  • A benzoate ester linked to a sulfonamide group, enhancing its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : This can be achieved through methods such as the Paal-Knorr synthesis, where a dicarbonyl compound reacts with an amine.
  • Esterification : The pyrrole derivative is then esterified with 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid using standard Fischer esterification techniques.

Antimicrobial Activity

Research has indicated that compounds containing pyrrole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains and fungi, suggesting that it may also possess similar properties.

Anticonvulsant Activity

In related studies, compounds with similar structural motifs have been synthesized and evaluated for anticonvulsant activity. For example, derivatives like 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine were found effective in various seizure models, indicating that the pyrrole-containing compounds can influence neuronal excitability .

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes and Receptors : The pyrrole moiety may facilitate hydrogen bonding and π-π interactions with biological macromolecules.
  • Modulation of Lipophilicity : The sulfonamide group enhances membrane permeability, allowing the compound to effectively reach its target sites within cells.

Study on Anticonvulsant Properties

A notable study evaluated several pyrrole-based compounds for their anticonvulsant activity using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that many derivatives exhibited significant protective effects against seizures, highlighting the therapeutic potential of pyrrole-containing structures in treating epilepsy .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications to the benzoate structure could enhance antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-methoxybenzoateMethoxy group instead of sulfonamideModerate antibacterial activity
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-chlorobenzoateChlorine substituentEnhanced reactivity and potential antifungal activity
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-hydroxybenzoateHydroxy groupNotable antioxidant properties

Q & A

Q. What are the optimized multi-step synthetic routes for [compound], and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves sequential acylation, sulfonation, and esterification. Key steps include:
  • Acylation : Reacting pyrrole derivatives with ketone precursors under controlled temperatures (60–80°C) in dichloromethane (DCM) to form the 2-oxoethyl-pyrrole moiety.
  • Sulfonation : Introducing the sulfonylamino group via refluxing with sulfonic acid derivatives (e.g., (E)-styrenesulfonyl chloride) in anhydrous conditions for 4–6 hours .
  • Esterification : Coupling the intermediate with benzoate esters using carbodiimide-based coupling agents.
    Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for purification. Monitor reaction progress via TLC and adjust solvent polarity to minimize byproducts .

Table 1 : Critical Parameters for Synthesis Optimization

StepKey VariablesOptimal RangeImpact on Yield/Purity
AcylationTemperature, solvent60–80°C, DCMYield ↑ with temp control
SulfonationReflux time, catalyst4–6h, H₂SO₄Purity ↑ with longer reflux
EsterificationCoupling agent concentration1.2–1.5 equivalentsExcess agent → byproducts ↓

Q. Which analytical techniques are most effective for characterizing the structural integrity of [compound], and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the pyrrole ring (δ 6.2–6.8 ppm), sulfonylamino group (δ 7.5–8.2 ppm), and ester carbonyl (δ 168–170 ppm). Compare with simulated spectra for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 425.5) .
  • Infrared (IR) Spectroscopy : Identify sulfonamide (1320–1350 cm⁻¹) and ester C=O (1720 cm⁻¹) stretches.
    Resolving Conflicts : Cross-validate using two-dimensional NMR (e.g., COSY, HSQC) to distinguish overlapping signals. Re-run analyses in deuterated DMSO to resolve solvent-induced shifts .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibitory mechanisms of [compound], particularly in relation to its sulfonylamino and pyrrole moieties?

  • Methodological Answer :
  • Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase) .
  • Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ). Vary substrate concentrations to determine competitive vs. non-competitive inhibition.
  • Mutagenesis Studies : Engineer enzyme mutants (e.g., residue substitutions near the active site) to assess binding dependencies .
    Key Consideration : Perform circular dichroism (CD) to monitor conformational changes in the enzyme upon inhibitor binding .

Q. What computational approaches are recommended for predicting the binding affinities of [compound] with biological targets, and how can these models be validated experimentally?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrrole/sulfonyl groups and target residues. Prioritize docking poses with hydrogen bonds to catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
    Validation : Compare computational Kᵢ values with experimental IC₅₀ from enzyme assays. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What crystallographic methods are appropriate for elucidating the three-dimensional conformation of [compound], and how does molecular packing influence its reactivity?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethanol/water). Resolve structure at 0.8–1.0 Å resolution. Analyze hydrogen-bonding networks (e.g., N–H···O between pyrrole and sulfonyl groups) .
  • Packing Analysis : Use Mercury software to identify π-π stacking (3.5–4.0 Å) between phenyl groups, which may stabilize the solid-state structure and reduce solubility .

Q. How should discrepancies in biological activity data between in vitro and cell-based assays be analyzed to determine structure-activity relationships?

  • Methodological Answer :
  • Comparative Dose-Response : Generate IC₅₀ curves in both systems. A >10-fold difference suggests poor membrane permeability or metabolic instability.
  • Metabolite Profiling : Use LC-MS to identify degradation products in cell lysates. Modify the ester group (e.g., replace ethyl with methyl) to enhance stability .
  • Molecular Dynamics : Simulate membrane permeability (logP) with SwissADME. Correlate with experimental PAMPA assay results .

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